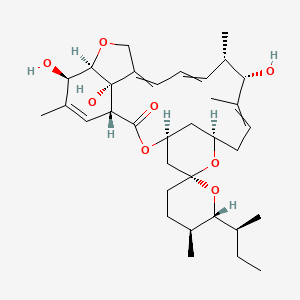
Ivm aglycone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ivm aglycone is a derivative of ivermectin, a well-known broad-spectrum antiparasitic agent. Ivermectin is widely used in veterinary and human medicine to control parasitic infections. The aglycone form of ivermectin is obtained by removing the sugar moiety from the parent compound, resulting in a molecule that retains the core structure and biological activity of ivermectin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ivm aglycone typically involves the hydrolysis of ivermectin. This can be achieved through various methods, including enzymatic hydrolysis, acid hydrolysis, and acetal hydrolysis. Enzymatic hydrolysis can be performed using exogenous or endogenous enzymes, while acid hydrolysis involves the use of strong acids under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar hydrolytic methods but on a larger scale. The process involves the use of bioreactors for enzymatic hydrolysis or large-scale chemical reactors for acid hydrolysis. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ivm aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the target functional group.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit enhanced or altered biological activities, making them valuable for further research and development .
Aplicaciones Científicas De Investigación
Ivm aglycone has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of new compounds with potential therapeutic applications.
Biology: this compound is studied for its effects on various biological systems, including its role in inhibiting specific enzymes and receptors.
Medicine: The compound is investigated for its potential use in treating parasitic infections, cancer, and other diseases.
Industry: this compound is used in the development of new pesticides and antiparasitic agents for agricultural and veterinary applications
Mecanismo De Acción
Ivm aglycone exerts its effects by binding to glutamate-gated chloride channels in the nervous system of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects gamma-aminobutyric acid (GABA)-gated chloride channels, further contributing to its antiparasitic activity .
Comparación Con Compuestos Similares
- Abamectin
- Doramectin
- Eprinomectin
- Moxidectin
- Selamectin
Comparison: Ivm aglycone shares a similar core structure with other avermectin derivatives but differs in its specific functional groups and biological activity. For example, moxidectin has a longer half-life and greater efficacy against certain parasites compared to ivermectin. Each compound has unique properties that make it suitable for specific applications, highlighting the versatility and importance of the avermectin class of compounds .
Propiedades
Fórmula molecular |
C34H50O8 |
|---|---|
Peso molecular |
586.8 g/mol |
Nombre IUPAC |
(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |
Clave InChI |
XOCXXEYUGYTCNG-ZTOWVSLKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)CC=C([C@H]([C@H](C=CC=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)C)C |
SMILES canónico |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)
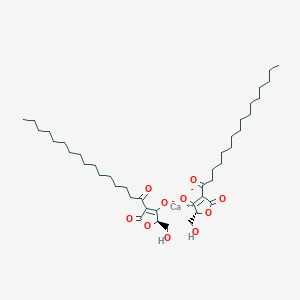
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)

![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)
![(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764639.png)
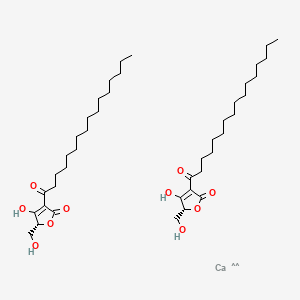
![N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10764644.png)
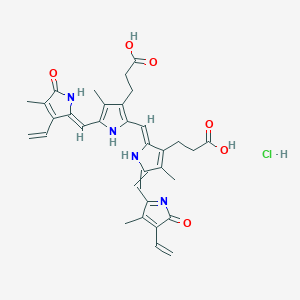
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764656.png)
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764662.png)
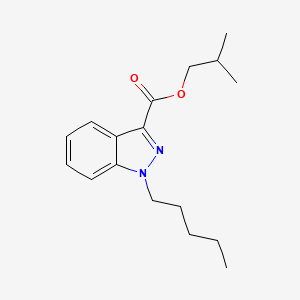

![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxo-1H-pyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid hydrochloride](/img/structure/B10764698.png)
